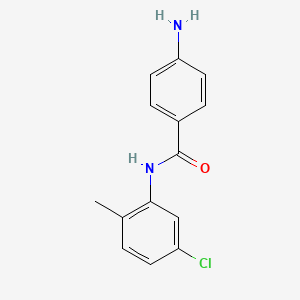

4-氨基-N-(5-氯-2-甲基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

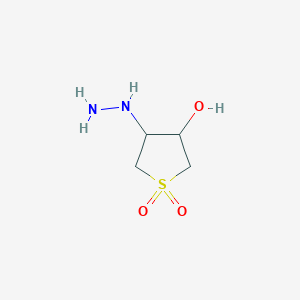

4-amino-N-(5-chloro-2-methylphenyl)benzamide (4-AMMCB) is a benzamide derivative that has a wide range of applications in the scientific research field. It is a synthetic compound that is used as a selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the hydrolysis of the neurotransmitter acetylcholine, which is involved in the nervous system. 4-AMMCB is also known as a ‘pseudo-irreversible inhibitor’ of AChE, due to its ability to form a covalent bond with the active site of the enzyme.

科学研究应用

医药中间体

4-氨基-N-(5-氯-2-甲基苯基)苯甲酰胺: 是合成多种医药化合物的关键中间体。其酰胺基团是许多药物中常见的结构单元,有助于化合物的生物活性与药代动力学。 例如,苯甲酰胺衍生物是治疗高胆固醇血症、高血压和某些类型癌症的药物的必要组成部分 .

农业化学

在农业化学领域,该化合物用于合成除草剂,如氟吡甲草胺。 氟吡甲草胺以其对多种杂草的出苗前和出苗后活性而闻名,突出了4-氨基-N-(5-氯-2-甲基苯基)苯甲酰胺在作物保护和管理中的作用 .

绿色化学

在追求更可持续和环境友好的化学工艺方面,4-氨基-N-(5-氯-2-甲基苯基)苯甲酰胺可用于开发绿色催化剂。 这些催化剂旨在最大程度地减少废物和能耗,同时最大程度地提高产品收率,符合绿色化学的原则 .

作用机制

安全和危害

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

未来方向

Benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, have been found to possess various pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Therefore, there is a need to improve the already used benzamide derivatives and search for new and more effective benzamide derivatives .

属性

IUPAC Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGCUWGKXCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)